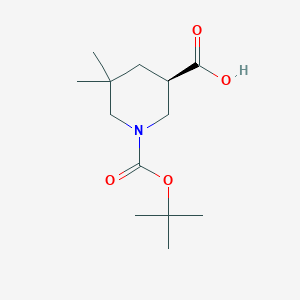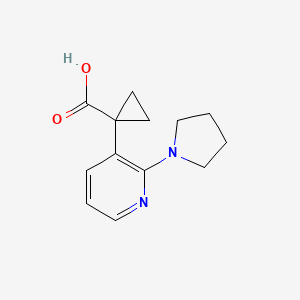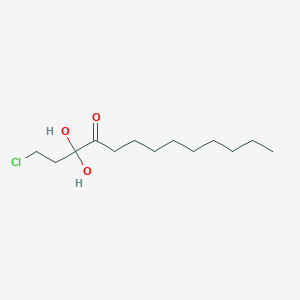
1-Chloro-3,3-dihydroxytridecan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,3-dihydroxytridecan-4-one is an organic compound with a unique structure that includes a chlorine atom, two hydroxyl groups, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dihydroxytridecan-4-one can be achieved through several methods. One common approach involves the chlorination of 3,3-dihydroxytridecan-4-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: 1-Chloro-3,3-dihydroxytridecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,3-dihydroxytridecanoic acid.
Reduction: Formation of 3,3-dihydroxytridecan-4-ol.
Substitution: Formation of 1-amino-3,3-dihydroxytridecan-4-one or 1-thio-3,3-dihydroxytridecan-4-one.
科学研究应用
1-Chloro-3,3-dihydroxytridecan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-3,3-dihydroxytridecan-4-one involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
1-Chloro-3,3-dihydroxytridecan-4-one can be compared with other similar compounds, such as:
1-Chloro-3,3-dihydroxytridecan-2-one: Differing in the position of the ketone group.
1-Bromo-3,3-dihydroxytridecan-4-one: Substitution of chlorine with bromine.
3,3-Dihydroxytridecan-4-one: Lacking the chlorine atom.
Uniqueness: The presence of both chlorine and hydroxyl groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C13H25ClO3 |
|---|---|
分子量 |
264.79 g/mol |
IUPAC 名称 |
1-chloro-3,3-dihydroxytridecan-4-one |
InChI |
InChI=1S/C13H25ClO3/c1-2-3-4-5-6-7-8-9-12(15)13(16,17)10-11-14/h16-17H,2-11H2,1H3 |
InChI 键 |
HEPOYGSSBCRLJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)C(CCCl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
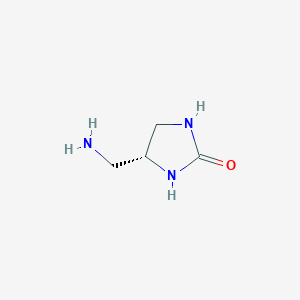
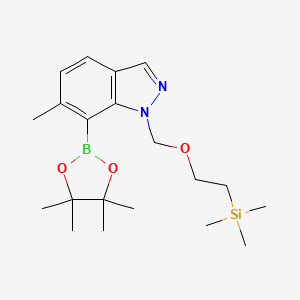
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)

![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
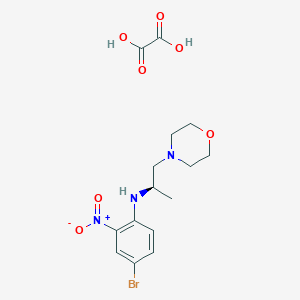
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)
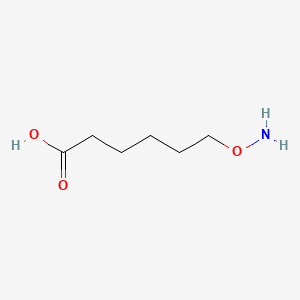
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
